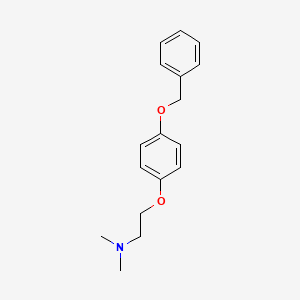![molecular formula C12H11F6NO B8696409 (3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8696409.png)
(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol
概要
説明
®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL is a chiral compound that features a pyrrolidine ring substituted with a phenyl group bearing two trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group with trifluoromethyl substituents can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the original alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Materials Science: It can be incorporated into polymers to impart specific properties such as hydrophobicity.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its unique structure.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Specialty Chemicals: It can be used in the production of specialty chemicals with specific properties.
作用機序
The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
類似化合物との比較
Similar Compounds
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The enantiomer of the compound.
1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The racemic mixture.
1-(3,5-Difluoromethyl)phenyl)pyrrolidin-3-OL: A similar compound with difluoromethyl groups instead of trifluoromethyl groups.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Trifluoromethyl Groups: These groups can significantly influence the compound’s chemical and physical properties, making it unique compared to similar compounds with different substituents.
特性
分子式 |
C12H11F6NO |
|---|---|
分子量 |
299.21 g/mol |
IUPAC名 |
(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H11F6NO/c13-11(14,15)7-3-8(12(16,17)18)5-9(4-7)19-2-1-10(20)6-19/h3-5,10,20H,1-2,6H2/t10-/m1/s1 |
InChIキー |
YSXHALNHLUJRBC-SNVBAGLBSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
正規SMILES |
C1CN(CC1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B8696339.png)



![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8696370.png)

![(2S)-3-[(2-aminophenyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8696379.png)
![4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane](/img/structure/B8696381.png)


![Imidazo[1,2-b]pyridazine-6(5H)-thione](/img/structure/B8696416.png)

